molecular formula C6H7N5 B3106511 Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine CAS No. 159326-72-4

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Cat. No.: B3106511
CAS No.: 159326-72-4
M. Wt: 149.15 g/mol
InChI Key: PONRKWXOBUXXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system consisting of a pyrrole ring and a triazine ring, which imparts distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired compound . Another approach involves the formation of triazinium dicyanomethylide, which undergoes cyclization to form the target compound . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also viable methods .

Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method utilizes simple building blocks and continuous feeding of reagents to control the reaction conditions and minimize side reactions . This approach is particularly useful for large-scale production required in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the fused ring system.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONRKWXOBUXXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269311
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-72-4
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159326-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Reactant of Route 3
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Reactant of Route 4
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Reactant of Route 5
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.